molecular formula C15H17NO2S B5681691 N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide

N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide

Cat. No.: B5681691
M. Wt: 275.4 g/mol
InChI Key: BJIPKHQHNGQZRO-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is an organic compound characterized by the presence of a sulfonamide group attached to a phenylmethane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3,5-dimethylaniline with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

3,5-dimethylaniline+benzenesulfonyl chlorideThis compound\text{3,5-dimethylaniline} + \text{benzenesulfonyl chloride} \rightarrow \text{this compound} 3,5-dimethylaniline+benzenesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis Applications

Building Block in Organic Synthesis:
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide serves as an essential building block in the synthesis of more complex organic molecules. Its sulfonamide group is particularly useful for creating derivatives that can be employed in various chemical reactions, including:

  • Oxidation: This compound can be oxidized to form sulfone derivatives.
  • Reduction: It can undergo reduction to yield amine derivatives.
  • Electrophilic Substitution: The aromatic rings are capable of undergoing electrophilic substitution reactions, such as nitration or halogenation.

Biological Applications

Enzyme Inhibition:
Research indicates that this compound may act as an enzyme inhibitor. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. This property positions the compound as a candidate for drug development aimed at various diseases .

Therapeutic Properties:
The compound has been explored for its anti-inflammatory and antimicrobial activities. Studies have shown that derivatives of this sulfonamide can disrupt bacterial cell walls, suggesting its use in developing new antimicrobial agents .

Industrial Applications

Material Science:
In industry, this compound is utilized in the development of new materials. Its incorporation into polymers can enhance specific properties such as thermal stability and resistance to degradation.

Pharmaceuticals:
The compound is also being investigated for its role in synthesizing active pharmaceutical ingredients (APIs) and intermediates. Its unique structure allows for modifications that can lead to novel therapeutic agents.

Case Studies

Study TitleFocusFindings
Synthesis and Biological Evaluation of Novel InhibitorsInvestigated various analogues of this compoundSome analogues exhibited significantly improved cell-killing activity compared to previous lead compounds .
Enantioselective SynthesisExplored catalytic asymmetric reactions involving sulfonamidesSuccessfully synthesized N-C axially chiral compounds with high yields and enantioselectivities .
Antimicrobial Activity AssessmentEvaluated the antimicrobial properties of sulfonamidesConfirmed that certain derivatives showed promising activity against bacterial strains .

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues, further stabilizing the binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-1-phenylmethanesulfonamide
  • N-(3,5-dimethylphenyl)-1-toluenesulfonamide
  • N-(3,5-dimethylphenyl)-1-benzenesulfonamide

Uniqueness

N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and binding properties. This compound’s unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research applications.

Biological Activity

N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in oncology and as an inhibitor of specific enzymes. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a phenyl ring with 3,5-dimethyl substitutions. The structural configuration is crucial for its interaction with biological targets, influencing its pharmacological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that modifications in the phenyl groups can enhance cytotoxic effects against various cancer cell lines. Specifically, the presence of a 2,4,6-trimethyl phenyl group was associated with improved cell-killing activity compared to other configurations .

Table 1: Comparative Cytotoxicity of Sulfonamide Derivatives

CompoundCell LineIC50 (μM)Activity Level
This compoundHeLa>40Weak
INH1HeLa25Moderate
Compound 6HeLa6.25High

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes. Notably, it has shown potential in inhibiting phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine regulation. This inhibition could have implications for treating disorders related to catecholamine dysregulation.

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific protein targets. For example, studies have indicated that the compound can reduce the levels of Nek2 protein in cancer cells, which is associated with tumorigenesis and poor prognosis in several cancers .

Figure 1: Mechanism of Action of this compound

Mechanism of Action (Note: Placeholder for actual image)

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

  • Cytotoxicity Studies : A study evaluated the cytotoxic effects of various sulfonamide derivatives on HeLa cells. The results indicated that while some derivatives showed substantial cytotoxicity (IC50 < 10 μM), others like this compound exhibited weak activity (IC50 > 40 μM) .
  • Enzyme Inhibition : Another research highlighted the compound's ability to inhibit PNMT effectively. This inhibition was linked to potential therapeutic applications in managing hypertension and anxiety disorders.
  • Structural Activity Relationships : Investigations into the structure-activity relationships (SAR) revealed that modifications on the phenyl rings significantly affect the biological activity of sulfonamides. For instance, the introduction of electron-withdrawing groups enhanced enzyme inhibition potency .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-12-8-13(2)10-15(9-12)16-19(17,18)11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJIPKHQHNGQZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200686
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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